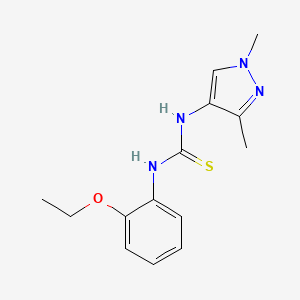![molecular formula C24H28N6O2 B10940671 6-(4-methoxyphenyl)-1,3-dimethyl-N-[3-(1H-pyrazol-1-yl)pentyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940671.png)
6-(4-methoxyphenyl)-1,3-dimethyl-N-[3-(1H-pyrazol-1-yl)pentyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, often using reagents like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects . The pathways involved may include signal transduction pathways, metabolic pathways, or cell cycle regulation .
Comparison with Similar Compounds
Compared to other similar compounds, 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structural features and biological activities. Similar compounds include:
Pyrazolopyridines: These compounds share the pyrazole and pyridine rings but differ in their substituents, leading to variations in their biological activities.
Amino-Pyrazoles: These compounds have an amino group attached to the pyrazole ring and exhibit different pharmacological properties.
Hydrazine-Coupled Pyrazoles: These compounds are known for their antileishmanial and antimalarial activities.
The uniqueness of 6-(4-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-[3-(1H-PYRAZOL-1-YL)PENTYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H28N6O2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-1,3-dimethyl-N-(3-pyrazol-1-ylpentyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H28N6O2/c1-5-18(30-14-6-12-26-30)11-13-25-24(31)20-15-21(17-7-9-19(32-4)10-8-17)27-23-22(20)16(2)28-29(23)3/h6-10,12,14-15,18H,5,11,13H2,1-4H3,(H,25,31) |
InChI Key |
PXJCUXLKBHRXJL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNC(=O)C1=CC(=NC2=C1C(=NN2C)C)C3=CC=C(C=C3)OC)N4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10940600.png)
![7-[({5-[(4-Chlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10940608.png)
![[3-(2-Fluorophenyl)-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B10940614.png)
![N-(3-methoxyphenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940636.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10940656.png)
![[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone](/img/structure/B10940659.png)
![4-[(4-ethylphenoxy)methyl]-N-[3-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]benzamide](/img/structure/B10940665.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B10940679.png)
![(7E)-7-[(4-bromothiophen-2-yl)methylidene]-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10940680.png)
![ethyl 9-methyl-2-[(3-nitro-1H-pyrazol-1-yl)methyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10940684.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B10940685.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(naphthalen-2-ylsulfonyl)propanamide](/img/structure/B10940689.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10940693.png)
